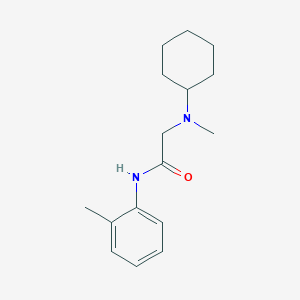
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide, also known as CCG-63802, is a small molecule inhibitor that has shown promising results in various scientific studies. This compound is used in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.
科学的研究の応用
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. CK2 is overexpressed in various types of cancer, and the inhibition of CK2 activity has been proposed as a potential cancer therapy. N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
作用機序
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in cell growth and proliferation. The inhibition of CK2 activity by N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth and proliferation of cells. N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is its high potency and selectivity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, one limitation of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for the study of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide. One potential direction is the development of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, the role of CK2 in various biological processes could be further elucidated using N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide as a tool. Overall, N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has shown promising results in various scientific studies and has the potential to be a valuable tool for drug discovery and medicinal chemistry.
合成法
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is synthesized through a multi-step process that involves the reaction of cyclohexylamine, 2-methylbenzoyl chloride, and methylamine. The final product is obtained after purification using column chromatography and recrystallization. The synthesis of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been optimized to ensure high yield and purity.
特性
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-8-6-7-11-15(13)17-16(19)12-18(2)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKZCQISEFTWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)
![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)
![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)

![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)
